1-((4-Bromophenoxy)methyl)-2,3-difluorobenzene
Description
1-((4-Bromophenoxy)methyl)-2,3-difluorobenzene is a halogenated aromatic compound featuring a bromophenoxy-methyl group attached to a 2,3-difluorobenzene ring. This derivative is marketed for research purposes, with a molecular weight of 408.24 g/mol and a SMILES notation indicating a bromo-fluorophenoxymethyl group linked to a difluorobenzene core via an amide and ester backbone .
Properties
Molecular Formula |
C13H9BrF2O |
|---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
1-[(4-bromophenoxy)methyl]-2,3-difluorobenzene |
InChI |
InChI=1S/C13H9BrF2O/c14-10-4-6-11(7-5-10)17-8-9-2-1-3-12(15)13(9)16/h1-7H,8H2 |
InChI Key |
JLODBLJMMUELGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)COC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromophenoxy)methyl)-2,3-difluorobenzene typically involves the nucleophilic substitution reaction of 4-bromophenol with 2,3-difluorobenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction yields the desired product after purification through column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Bromophenoxy)methyl)-2,3-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the bromine atom, yielding a difluorobenzene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of difluorobenzene derivatives.
Scientific Research Applications
1-((4-Bromophenoxy)methyl)-2,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((4-Bromophenoxy)methyl)-2,3-difluorobenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the phenoxy group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Flexibility: The target compound (BI76846) incorporates a phenoxymethyl linker, distinguishing it from simpler analogues like 1-Bromo-4-ethoxy-2,3-difluorobenzene, which uses an ethoxy group .
Halogen Positioning: The 2-fluoro substituent on the phenoxy ring in BI76846 introduces steric and electronic effects absent in compounds like 1-Bromo-4-ethoxy-2,3-difluorobenzene. This could influence reactivity in cross-coupling reactions or binding affinity in biological targets .
Fluorination Patterns :
- The compound from contains seven fluorine atoms , significantly increasing hydrophobicity and metabolic stability compared to BI76846’s three fluorines . Such fluorinated derivatives are often explored in pharmaceuticals or advanced materials.
Physicochemical Properties
- Polarity: The amide and ester groups in BI76846 increase polarity compared to non-heteroatom-containing analogues like 1-(3-Bromopropyl)-2,3-difluorobenzene .
- Molecular Weight : BI76846’s higher molecular weight (408.24 vs. 235.07–387.03 g/mol) may limit blood-brain barrier penetration, a consideration for CNS-targeted drugs.
Biological Activity
1-((4-Bromophenoxy)methyl)-2,3-difluorobenzene, a compound with the molecular formula CHBrFO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological mechanisms, and relevant research findings.
The compound is characterized by a bromophenoxy group and difluorobenzene moieties, which contribute to its unique chemical behavior. The synthesis typically involves nucleophilic substitution reactions and can be achieved through various methodologies, including palladium-catalyzed cross-coupling reactions.
| Property | Value |
|---|---|
| Molecular Weight | 299.11 g/mol |
| CAS Number | 1121636-68-7 |
| Purity | ≥95% |
| IUPAC Name | 1-((4-bromophenoxy)methyl)-2,3-difluorobenzene |
| SMILES | FC1=C(F)C(COC2=CC=C(Br)C=C2)=CC=C1 |
Biological Activity
Research indicates that compounds similar to 1-((4-Bromophenoxy)methyl)-2,3-difluorobenzene exhibit a range of biological activities including antiviral, anti-inflammatory, and anticancer effects. The specific biological activity of this compound is still under investigation.
The biological activity of this compound is hypothesized to be linked to its interaction with various enzymes. Similar compounds have been shown to inhibit dihydrofolate reductase and other critical enzymes involved in metabolic pathways.
Case Studies
- Calpain Inhibition : A study explored the inhibition of calpain-1 by derivatives of 1-((4-Bromophenoxy)methyl)-2,3-difluorobenzene. The IC values were determined using FRET substrates, demonstrating significant inhibition at nanomolar concentrations .
- Anticancer Activity : Another investigation focused on the anticancer potential of related compounds, which demonstrated significant cytotoxic effects in various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of fluorine atoms enhances the lipophilicity and bioavailability of the compound. Modifications in the phenoxy group also play a crucial role in determining the biological efficacy.
Table 2: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
